molecular formula C14H12O4 B6323935 2-Hydroxy-4-(4-methoxyphenyl)benzoic acid CAS No. 221021-30-3

2-Hydroxy-4-(4-methoxyphenyl)benzoic acid

Cat. No.: B6323935
CAS No.: 221021-30-3
M. Wt: 244.24 g/mol
InChI Key: CXCJVMMWJCAGIU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H12O4. It is a derivative of benzoic acid, characterized by the presence of hydroxy and methoxy groups at positions 2 and 4, respectively. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(4-methoxyphenyl)benzoic acid typically involves the benzoylation of substituted phenols under controlled conditions. One common method is the reaction of 2-hydroxybenzoic acid with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification and subsequent hydrolysis processes. The use of catalysts like anhydrous aluminum chloride can enhance the reaction efficiency. Additionally, solvent selection plays a crucial role in optimizing the reaction conditions and yield .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohol derivatives, and various substituted benzoic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Hydroxy-4-(4-methoxyphenyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(4-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and proteins involved in various metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzoic acid: Shares similar structural features but differs in the position of the methoxy group.

    4-Hydroxybenzoic acid: Lacks the methoxy group, resulting in different chemical properties.

    2-Hydroxybenzoic acid:

Uniqueness

2-Hydroxy-4-(4-methoxyphenyl)benzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-4-(4-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCJVMMWJCAGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629157
Record name 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221021-30-3
Record name 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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